molecular formula C17H14O4 B11842518 6-Methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 53847-88-4

6-Methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11842518
CAS No.: 53847-88-4
M. Wt: 282.29 g/mol
InChI Key: PNFNTBYCHFOXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 6-methoxy-2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, followed by cyclization to form the chromone ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromones with different functional groups.

Scientific Research Applications

6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.

    Modulating Signaling Pathways: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

    Binding to Receptors: The compound can bind to specific receptors on cell surfaces, influencing various cellular processes.

Comparison with Similar Compounds

6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

  • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities

Properties

CAS No.

53847-88-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-8-7-13(20-2)9-14(16)17(15)18/h3-10H,1-2H3

InChI Key

PNFNTBYCHFOXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.